molecular formula C8H12Cl2F3N3 B1520011 N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride CAS No. 1170432-85-5

N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride

Cat. No.: B1520011
CAS No.: 1170432-85-5
M. Wt: 278.1 g/mol
InChI Key: QTINNXWOQWNJTB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2F3N3 and its molecular weight is 278.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Direct Synthesis of Pyridine Derivatives

A study by Movassaghi et al. (2007) outlines a method for converting various N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives. This process involves the activation of amides with trifluoromethanesulfonic anhydride and highlights the compatibility with a range of functional groups, which could include derivatives similar to "N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride" (Movassaghi, Hill, & Ahmad, 2007).

N-Protection of Amines

Karimian and Tajik (2014) reported a green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst. This method showcases the potential for modifying amines in a manner that could be relevant for handling "this compound," emphasizing clean reactions and high yields (Karimian & Tajik, 2014).

Cooperative Structure Direction in Synthesis

Research by Weigel et al. (1997) on the synthesis of microporous materials using a combination of structure-directing amines demonstrates the utility of complex amines in material science. Specifically, they used tris(2-aminoethyl)amine and pyridine to synthesize large-pore gallium oxyfluorophosphates, illustrating how similar amines can be instrumental in developing novel materials with unique properties (Weigel, Weston, Cheetham, & Stucky, 1997).

Properties

IUPAC Name

N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12;;/h1-2,5H,3-4,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTINNXWOQWNJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.